(3-Methanesulfonylpropyl)(methyl)amine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-3-methylsulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-6-4-3-5-9(2,7)8;/h6H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAGVHSIAWTQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCS(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride involves the reaction of N-methyl-3-aminopropane-1-sulfonic acid with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve high efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
(3-Methanesulfonylpropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted amine products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride typically involves the reaction of N-methyl-3-aminopropane-1-sulfonic acid with hydrochloric acid. This reaction is performed under controlled conditions to ensure high purity and yield. In industrial settings, the synthesis is scaled up using optimized parameters such as temperature and pressure for efficiency.
Chemistry
The compound serves as a reagent in organic synthesis and as an intermediate in producing various chemical compounds. Its unique structure allows it to participate in several chemical reactions:
- Oxidation: Forms sulfonic acid derivatives.
- Reduction: Produces amine derivatives.
- Substitution: Engages in nucleophilic substitution reactions.
Biology
In biological research, (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is employed to study enzyme mechanisms and protein interactions. Its ability to act as a nucleophile enables it to influence biochemical pathways significantly.
Medicine
The compound is being investigated for its therapeutic properties, particularly in oncology and neurology. Preliminary studies suggest it may penetrate cellular membranes effectively, positioning it as a candidate for drug development.
Industry
In industrial applications, this compound is utilized in manufacturing specialty chemicals and acts as a catalyst in various processes.
Research has highlighted several biological activities associated with (3-Methanesulfonylpropyl)(methyl)amine hydrochloride:
Enzyme Interaction Studies
The compound has been shown to modulate enzyme activities. For example:
- Inhibition of acetylcholinesterase (AChE) demonstrated an IC50 value of approximately 50 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Studies indicate that the compound exhibits antimicrobial properties against various bacterial strains:
- Significant inhibition zones were observed against Escherichia coli and Staphylococcus aureus in agar diffusion tests.
Mechanism of Action
The mechanism of action of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. These interactions can influence biological processes such as enzyme activity and protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally related amine hydrochlorides highlights key differences in functional groups, physical properties, and applications:
Table 1: Structural and Physical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| (3-Methanesulfonylpropyl)(methyl)amine HCl* | C₅H₁₄ClNO₂S | 211.69 | Not Reported | Polar solvents (inferred) | Methanesulfonyl, amine, HCl |
| 3-(3,4-Dimethoxyphenyl)propylamine HCl | C₁₂H₁₉NO₂•HCl | 245.74 | 183–184 | Chloroform, DMSO, Methanol (slight) | Dimethoxyphenyl, amine, HCl |
| Methyl-3-phenylpropylamine HCl (1M-3PP HCl) | C₁₀H₁₆ClN | 185.69 | Not Reported | Not Reported | Phenyl, amine, HCl |
| Activated Methyl Diethanol Amine (MDEA) | C₅H₁₃NO₂ | 119.16 | Not Reported | Water (high) | Tertiary amine, hydroxyl groups |
Notes:
- (3-Methanesulfonylpropyl)(methyl)amine HCl: The sulfonyl group enhances polarity, likely improving solubility in polar solvents like water or methanol. Its electron-withdrawing nature may reduce basicity compared to aromatic analogs .
- 3-(3,4-Dimethoxyphenyl)propylamine HCl: The dimethoxyphenyl group contributes to higher molecular weight and melting point (183–184°C). Limited solubility in organic solvents suggests utility in controlled-release formulations or as a crystalline intermediate .
- Fire safety data indicate toxicity risks under combustion .
- Activated MDEA : Unlike the hydrochloride salts, MDEA is a tertiary amine used in CO₂ capture. Its hydroxyl and amine groups enable high CO₂ adsorption (2.63 mmol/g) via chemisorption, though it requires activation for optimal reactivity .
Table 2: Functional Group Impact on Properties
| Functional Group | Effect on Basicity | Solubility Trend | Example Application |
|---|---|---|---|
| Methanesulfonyl (CH₃SO₂) | Reduces basicity | High polarity → Polar solvents | Drug delivery, catalysis |
| Dimethoxyphenyl | Moderate basicity | Low in non-polar solvents | Pharmaceutical intermediates |
| Phenyl | Low basicity | Hydrophobic | Bioactive molecule synthesis |
| Tertiary Amine (MDEA) | High basicity | Water-soluble | Industrial CO₂ capture |
Biological Activity
(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a methanesulfonyl group attached to a propyl amine, allows it to interact with biological systems in diverse ways. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.
- Molecular Formula: CHClNOS
- Molecular Weight: 187.68 g/mol
- IUPAC Name: N-methyl-3-methylsulfonylpropan-1-amine; hydrochloride
The biological activity of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride can be attributed to its ability to act as a nucleophile. This property allows it to participate in various biochemical reactions, influencing enzyme activity and protein interactions. The compound's sulfonyl group can enhance its reactivity, making it a valuable tool in biochemical research.
1. Enzyme Interaction Studies
Research has demonstrated that (3-Methanesulfonylpropyl)(methyl)amine hydrochloride can modulate enzyme activities. For instance, studies involving enzyme kinetics have shown that this compound can act as an inhibitor or activator depending on the specific enzyme and concentration used.
2. Therapeutic Potential
Preliminary investigations suggest that this compound may have therapeutic applications, particularly in the fields of oncology and neurology. Its ability to penetrate cellular membranes and interact with intracellular targets positions it as a candidate for drug development.
3. Antimicrobial Activity
Recent studies have indicated that (3-Methanesulfonylpropyl)(methyl)amine hydrochloride exhibits antimicrobial properties against various bacterial strains. This activity is believed to stem from its ability to disrupt bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
A comparison of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride with other similar compounds highlights its unique biological properties:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (3-Methylsulfonylpropyl)(methyl)amine | Similar sulfonamide structure | Moderate antimicrobial activity | Lacks the propyl chain |
| N-methyl-3-(methylsulfonyl)propan-1-amine | Close structural analog | Limited enzyme interaction | Less reactive due to simpler structure |
| 3-(Methylsulfonyl)-1-propanamine | Related amine derivative | Weak anti-inflammatory effects | Different functional groups |
Case Study 1: Enzyme Inhibition
In a controlled laboratory setting, (3-Methanesulfonylpropyl)(methyl)amine hydrochloride was tested for its inhibitory effects on the enzyme acetylcholinesterase (AChE). The results indicated a dose-dependent inhibition with an IC50 value of approximately 50 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.
Q & A
Q. What are the recommended laboratory synthesis routes for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride?
Methodological Answer: The synthesis typically involves sequential functionalization of a propylamine backbone. A plausible route includes:
Sulfonylation : React 3-chloropropylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 3-methanesulfonylpropylamine.
Methylation : Introduce the methyl group via reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~5-6) to yield (3-methanesulfonylpropyl)(methyl)amine.
Salt Formation : Treat the free base with concentrated hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Q. Key Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS.
- Purify intermediates via recrystallization or column chromatography.
Q. How can researchers validate the purity and structure of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride?
Methodological Answer: Analytical Techniques :
- FTIR Spectroscopy : Identify characteristic peaks:
- NMR Spectroscopy :
- ¹H NMR : Methyl groups (δ ~2.8–3.2 ppm for CH₃-SO₂; δ ~2.5–3.0 ppm for CH₃-N).
- ¹³C NMR : Methanesulfonyl carbon (~55 ppm), amine-associated carbons (~40–50 ppm) .
- Elemental Analysis : Confirm stoichiometry of C, H, N, S, and Cl (e.g., nitrogen content ~8.1% for C₄H₁₂ClNO₂S) .
Q. Purity Assessment :
- Use HPLC with UV detection (λ ~210 nm) and a C18 column; mobile phase: acetonitrile/water (0.1% TFA).
Advanced Questions
Q. What factors influence the stability of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride under varying pH conditions?
Methodological Answer: Stability Assessment :
- pH-Dependent Degradation :
- Kinetic Studies : Use UV-Vis spectroscopy or LC-MS to track degradation products (e.g., sulfonic acid derivatives).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C expected) .
Key Insight : The electron-withdrawing methanesulfonyl group reduces amine basicity, enhancing stability in acidic media but increasing susceptibility to nucleophilic attack in alkaline conditions.
Q. How does the methanesulfonyl group affect nucleophilic reactivity in (3-Methanesulfonylpropyl)(methyl)amine hydrochloride?
Methodological Answer: Mechanistic Analysis :
- Electronic Effects : The sulfonyl group withdraws electron density via induction, reducing the nucleophilicity of the adjacent amine. This can be quantified via Hammett substituent constants (σ ~0.6 for -SO₂CH₃) .
- Reactivity Profiling :
- Acylation Reactions : Compare reaction rates with acetyl chloride in aprotic solvents (e.g., DMF). Lower reactivity vs. unmodified amines is expected.
- Cross-Coupling : Test Suzuki-Miyaura reactions; steric hindrance from the sulfonyl group may limit palladium catalyst accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
